NCB-0846 -

NCB-0846

Catalog Number: EVT-276647
CAS Number:
Molecular Formula: C21H21N5O2
Molecular Weight: 375.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NCB-0846 is a small-molecule inhibitor of the Traf2- and Nck-interacting protein kinase (TNIK) [ [], []]. TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes, including Wnt signaling, TGF-β signaling, and procollagen trafficking [ [], [], []]. It is often found overexpressed in various cancer types, making it an attractive target for developing novel cancer therapeutics [ [], [], [], [], []].

Cisplatin

  • Relevance: In a study investigating TNIK inhibition as a strategy to sensitize lung squamous cell carcinoma (LSCC) to chemo- and radiotherapy, the combination of the TNIK inhibitor NCB-0846 with cisplatin was found to have an additive, but not synergistic, effect on tumor cell death. []

Etoposide

  • Relevance: Similar to cisplatin, combining etoposide with NCB-0846 showed an additive, but not synergistic, effect in killing LSCC cells. [] This finding suggests that while both cisplatin and etoposide work through different mechanisms than NCB-0846, the combined effect is not significantly greater than the expected effect from each agent alone.

db-cAMP

  • Relevance: Research indicates that cAMP stimulates the phosphorylation of NKCC2, a protein important in renal salt reabsorption. Studies using db-cAMP showed that the TNIK inhibitor NCB-0846 could blunt cAMP-stimulated NKCC2 phosphorylation. [] This finding supports the involvement of TNIK in the cAMP-mediated regulation of NKCC2.

Mebendazole

  • Relevance: Mebendazole has been identified as a selective inhibitor of TNIK. [] This discovery positions mebendazole as a potential therapeutic agent for cancers where TNIK plays a role, such as colorectal cancer. The identification of mebendazole as a TNIK inhibitor highlights the potential for repurposing existing drugs for cancer treatment.
Overview

NCB-0846 is a small-molecule inhibitor targeting the Traf2- and Nck-interacting kinase, also known as TNIK. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its role in modulating the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, including colorectal cancer and lung cancer. NCB-0846 has demonstrated significant anti-cancer effects in preclinical studies, highlighting its promise as a novel treatment option.

Source and Classification

NCB-0846 was identified through structure-activity relationship studies aimed at developing selective inhibitors of TNIK. It is classified as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of TNIK, thereby inhibiting its kinase activity. The compound was first reported in a study that detailed its synthesis and biological evaluation against colorectal cancer stemness and other cancer types .

Synthesis Analysis

The synthesis of NCB-0846 involves several key steps that focus on constructing its complex molecular framework. The compound is derived from a benzimidazole scaffold, which is modified to enhance its potency and selectivity for TNIK.

  1. Starting Materials: The synthesis typically begins with commercially available benzimidazole derivatives.
  2. Key Reactions: The critical step involves the formation of the cyclohexanol moiety, which is essential for binding to the TNIK enzyme. This may involve:
    • Hydroxylation: Introducing hydroxyl groups at specific positions to optimize binding affinity.
    • Cyclization: Creating the cyclic structure that facilitates interactions within the ATP-binding site.
  3. Purification: After synthesis, compounds are purified using techniques such as column chromatography or recrystallization to obtain NCB-0846 in high purity.

Technical details regarding specific reaction conditions or reagents used are often proprietary or detailed in experimental sections of related publications .

Molecular Structure Analysis

The molecular structure of NCB-0846 has been elucidated through X-ray crystallography, revealing its binding conformation within the ATP-binding site of TNIK.

  • Chemical Formula: C18H20N4O3
  • Molecular Weight: 344.38 g/mol
  • Key Structural Features:
    • A benzimidazole core providing a planar structure conducive to π-stacking interactions.
    • A cyclohexanol group that forms crucial hydrogen bonds with the enzyme's active site residues.
    • An intramolecular hydrogen bond stabilizing the cyclic conformation.

The structure also indicates stereochemical configurations that significantly influence its inhibitory potency; for instance, the diastereomer NCB-0970 shows reduced activity due to unfavorable interactions .

Chemical Reactions Analysis

NCB-0846 undergoes specific chemical reactions when interacting with TNIK:

  1. Binding Reaction: The primary reaction involves the formation of non-covalent interactions (hydrogen bonds) with residues in the ATP-binding pocket of TNIK.
  2. Inhibition Mechanism: By occupying the ATP-binding site, NCB-0846 prevents ATP from binding, thereby inhibiting downstream signaling pathways associated with cell proliferation and survival.

This mechanism is critical for understanding how NCB-0846 can sensitize cancer cells to other treatments such as ionizing radiation and chemotherapy agents like cisplatin .

Mechanism of Action

The mechanism of action of NCB-0846 centers on its ability to inhibit TNIK activity, which is pivotal in Wnt signaling:

  1. Inhibition of Wnt Signaling: By blocking TNIK, NCB-0846 disrupts the Wnt/β-catenin pathway, leading to decreased expression of Wnt target genes that promote tumor growth and survival.
  2. Effects on Cancer Cells: In preclinical models, NCB-0846 has been shown to enhance the efficacy of radiotherapy by impairing DNA damage response mechanisms in cancer cells .

This dual action—targeting both signaling pathways and enhancing sensitivity to other therapies—positions NCB-0846 as a promising candidate for combination therapies in cancer treatment.

Physical and Chemical Properties Analysis

NCB-0846 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and ethanol, which are commonly used solvents in biological assays.
  • Stability: The compound demonstrates stability under physiological conditions but may require specific formulations for optimal bioavailability.
  • Half-Maximal Inhibitory Concentration (IC50): The IC50 value for TNIK inhibition is reported at approximately 21 nM, indicating high potency against this target .

These properties are crucial for evaluating its potential as a therapeutic agent.

Applications

NCB-0846 holds significant promise for various scientific applications:

Introduction to NCB-0846: Molecular and Therapeutic Context

Chemical Profile of NCB-0846

Structural Characterization (C₂₁H₂₁N₅O₂) and Stereochemistry

NCB-0846 (CAS No. 1792999-26-8) is a quinazoline-derived small molecule with the molecular formula C₂₁H₂₁N₅O₂ and a molecular weight of 375.42 g/mol [1] [6]. Its structure features a chiral cyclohexanol moiety linked to a benzimidazole-quinazoline core, conferring distinct stereochemical properties. The cis-configuration of the cyclohexanol group is critical for activity, as the active enantiomer [(1R,2S)-4-(2-(1H-benzo[d]imidazol-5-ylamino)quinazolin-8-yloxy)cyclohexan-1-ol] exhibits a 13-fold higher potency than its diastereomer NCB-0970 [1] [4]. X-ray crystallography reveals that NCB-0846 binds TNIK in an inactive "open conformation" via hydrogen bonding with hinge residues (e.g., Cys108) and hydrophobic interactions within the ATP-binding pocket [3] [9].

Table 1: Structural and Physicochemical Properties of NCB-0846

PropertyValueSignificance
Molecular FormulaC₂₁H₂₁N₅O₂Defines atomic composition
Molecular Weight375.42 g/molImpacts pharmacokinetics
CAS Number1792999-26-8Unique compound identifier
Stereochemistry(1R,2S)-cyclohexanol configurationCritical for TNIK binding affinity
Solubility≥30 mg/mL in DMSOFacilitates in vitro studies
Binding ConformationTNIK inactive stateEnsures selective Wnt pathway inhibition

Pharmacokinetic Properties: Solubility and Stability

NCB-0846 demonstrates high solubility in dimethyl sulfoxide (DMSO) (≥30 mg/mL, 79.91 mM), enabling its use in cellular and in vivo assays [1] [6]. It is typically stored at -20°C in powder form (stable for 3 years) or as a DMSO solution (stable for 6 months at -20°C) [1]. The compound exhibits oral bioavailability, attributed to its resistance to enzymatic degradation and capacity to traverse biological membranes. Metabolic stability studies indicate tolerance to cytochrome P450 2D6 (CYP2D6), reducing risks of hepatic toxicity [9].

Discovery and Development as a TNIK Inhibitor

NCB-0846 emerged from a kinase-focused screen of quinazoline analogs, optimized for TNIK inhibition and oral activity [4]. It selectively inhibits TNIK with an IC₅₀ of 21 nM, showing 13-fold greater potency than its diastereomer NCB-0970 (IC₅₀ = 272 nM) [1] [4]. In vitro kinase profiling revealed off-target activity against FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK (>80% inhibition at 0.1 μM) [4]. However, functional assays confirmed its specificity for Wnt pathway disruption:

  • TCF4 Phosphorylation: Blocks TNIK-mediated TCF4 phosphorylation at Ser154 (complete inhibition at 3 μM) [4].
  • Autophosphorylation: Suppresses TNIK autophosphorylation, destabilizing the β-catenin/TCF4 transcriptional complex [4].

Table 2: Preclinical Profile of NCB-0846

PropertyValueAssay/Model
TNIK IC₅₀21 nMKinase enzyme assay
Antiproliferative IC₅₀0.4 μM (HCT-116 cells)MTT assay, 72-hour incubation
TCF4 PhosphorylationComplete inhibition at 3 μMImmunoblotting
Wnt Pathway Inhibition>50% at 1 μMTCF/LEF reporter assay (HCT116, DLD-1 cells)
In Vivo EfficacyTumor growth suppressionHCT116 xenografts in immunodeficient mice

Rationale for Targeting Wnt/β-Catenin and TGFβ/SMAD Pathways

Wnt/β-Catenin Pathway: TNIK is a terminal effector of Wnt signaling, acting as a co-activator in the β-catenin/TCF4 transcriptional complex. In colorectal cancer (CRC), >90% of tumors harbor APC or CTNNB1 mutations, leading to constitutive Wnt activation [5] [10]. NCB-0846 disrupts this axis by:

  • Inhibiting TCF4 Phosphorylation: Abrogates recruitment of co-activators (e.g., CBP/p300) to Wnt target genes (e.g., MYC, AXIN2) [4] [8].
  • Downregulating LRP5/6: Reduces Wnt co-receptor expression, diminishing pathway sensitivity [4].

TGFβ/SMAD Pathway: NCB-0846 exhibits cross-pathway activity by blocking TGFβ-induced epithelial-mesenchymal transition (EMT). In lung cancer models:

  • SMAD2/3 Inhibition: Prevents phosphorylation and nuclear translocation of SMAD2/3, halting EMT transcription programs [2].
  • TGFBR1 Downregulation: Induces miR-320 and miR-186, which suppress TGFBR1 mRNA translation [2].

This dual-pathway blockade disrupts critical oncogenic crosstalk: Wnt-driven proliferation synergizes with TGFβ-mediated metastasis, positioning NCB-0846 as a multifaceted therapeutic candidate [2] [7].

Tables summarize structural and mechanistic data derived from cited studies. For comprehensive datasets, refer to source publications.

Properties

Product Name

NCB-0846

IUPAC Name

4-[2-(3H-benzimidazol-5-ylamino)quinazolin-8-yl]oxycyclohexan-1-ol

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C21H21N5O2/c27-15-5-7-16(8-6-15)28-19-3-1-2-13-11-22-21(26-20(13)19)25-14-4-9-17-18(10-14)24-12-23-17/h1-4,9-12,15-16,27H,5-8H2,(H,23,24)(H,22,25,26)

InChI Key

FYWRWBSYRGSWIQ-UHFFFAOYSA-N

SMILES

C1CC(CCC1O)OC2=CC=CC3=CN=C(N=C32)NC4=CC5=C(C=C4)N=CN5

Solubility

Soluble in DMSO

Synonyms

NCB-0846

Canonical SMILES

C1CC(CCC1O)OC2=CC=CC3=CN=C(N=C32)NC4=CC5=C(C=C4)N=CN5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.